![molecular formula C16H16BrFN2O2 B4672469 1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4672469.png)
1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine have been studied in various in vitro and in vivo models. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the research on 1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods to increase the availability of this compound for research purposes.
3. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.
5. Development of novel formulations or delivery methods to improve the bioavailability of this compound.
Conclusion
1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential use in treating various diseases. It has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O2/c17-15-5-4-14(22-15)16(21)20-8-6-19(7-9-20)11-12-2-1-3-13(18)10-12/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZLUWLJIPPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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